

Cross-Species Pharmacological Comparison of the JAK1 Inhibitor SMP-028

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Compound of Interest

Compound Name: SMP-028

Cat. No.: B1248519

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Introduction

This guide provides a comprehensive comparison of the pharmacological effects of **SMP-028**, a novel, potent, and selective Janus Kinase 1 (JAK1) inhibitor, with other relevant therapeutic agents for rheumatoid arthritis. The data presented herein is derived from a series of preclinical studies designed to characterize the efficacy, selectivity, and pharmacokinetic profile of **SMP-028** across multiple species. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **SMP-028**'s therapeutic potential.

In Vitro JAK Enzyme Inhibition Profile

The selectivity of **SMP-028** for the JAK1 enzyme was assessed and compared to Tofacitinib, a known pan-JAK inhibitor. The half-maximal inhibitory concentration (IC₅₀) was determined for each of the four JAK family enzymes.

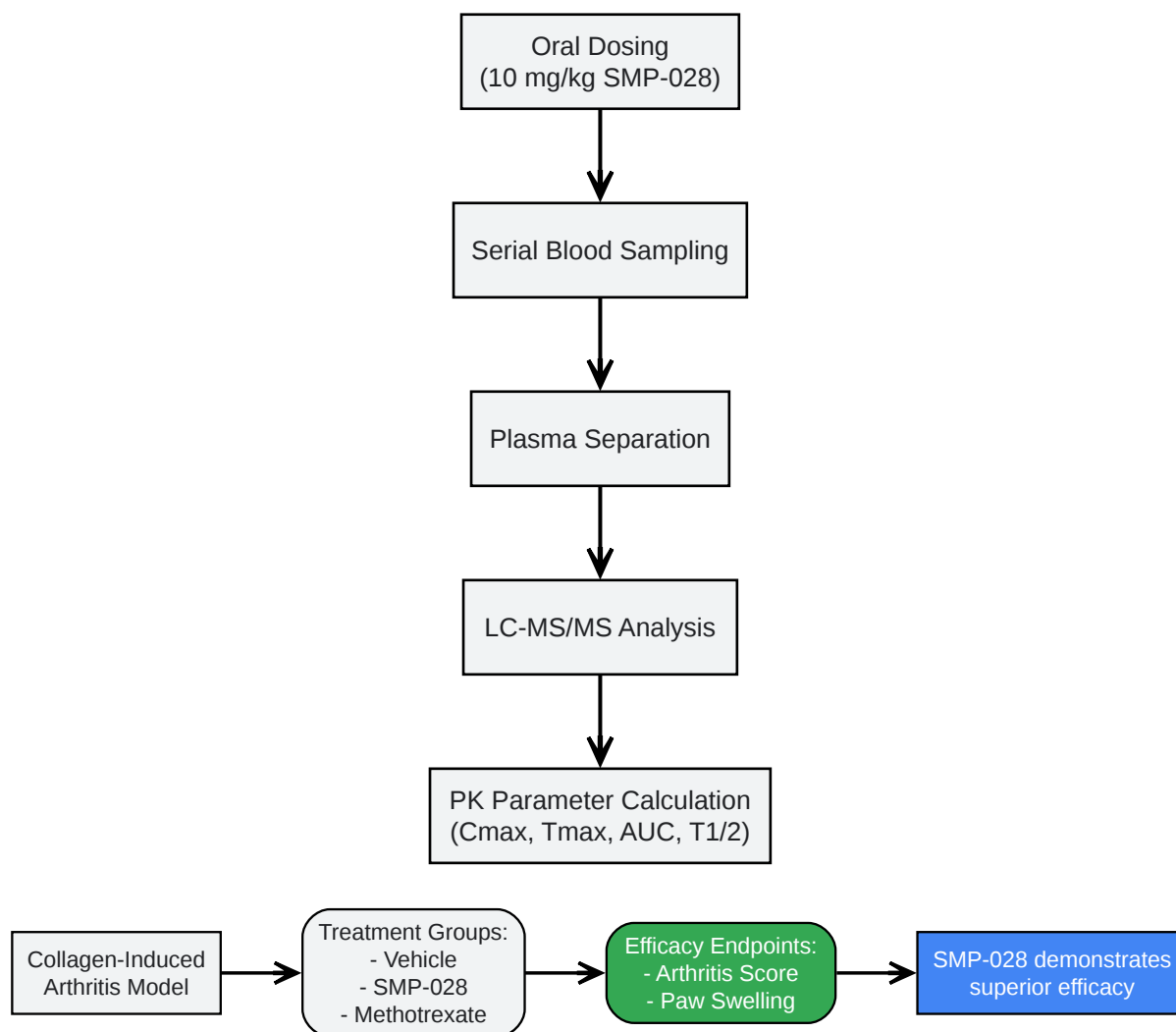
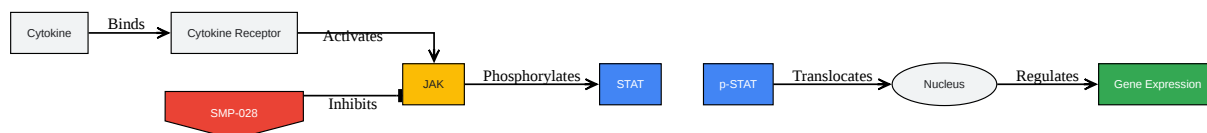
Table 1: Comparative In Vitro JAK Enzyme Inhibition (IC₅₀, nM)

Compound	JAK1	JAK2	JAK3	TYK2
SMP-028	5.2	158.4	890.1	120.5
Tofacitinib	1.1	20.3	112.0	98.7

Experimental Protocol: In Vitro JAK Enzyme Inhibition Assay

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of **SMP-028** and Tofacitinib against JAK1, JAK2, JAK3, and TYK2 enzymes.
- **Methodology:** A panel of in vitro kinase assays was performed using recombinant human JAK enzymes. The assays were conducted in a 384-well plate format. Each compound was serially diluted in DMSO and added to the reaction mixture containing the respective JAK enzyme, ATP, and a substrate peptide. The reaction was incubated for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a luminescence-based detection system. The IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic model.

Signaling Pathway of JAK-STAT Inhibition



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